Mu Opioid Receptor (MOR) Affinity (Ki) vs. Kappa (KOR) and Delta (DOR) Opioid Receptors
In competitive binding assays, Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibits a Ki of 5.70 nM at the mouse Mu opioid receptor (MOR), compared to a Ki of 28 nM at the Kappa opioid receptor (KOR) and 95 nM at the Delta opioid receptor (DOR). This represents a 4.9-fold selectivity for MOR over KOR and a 16.7-fold selectivity for MOR over DOR. [1] The rank order of affinity is MOR (Ki 5.70 nM) > KOR (Ki 28 nM) > DOR (Ki 95 nM), establishing a clear MOR-preferring pharmacological fingerprint.
| Evidence Dimension | Opioid receptor binding affinity (Ki) across subtypes |
|---|---|
| Target Compound Data | MOR Ki: 5.70 nM; KOR Ki: 28 nM; DOR Ki: 95 nM |
| Comparator Or Baseline | Within-compound selectivity profile: MOR vs KOR vs DOR |
| Quantified Difference | MOR-KOR selectivity ratio: 4.9-fold; MOR-DOR selectivity ratio: 16.7-fold |
| Conditions | Displacement of [3H]naloxone (MOR), [3H]diprenorphine (KOR), and [3H]naltrindole (DOR) from mouse opioid receptors expressed in CHO cells after 1.5 hrs by [35S]GTPgammaS binding assay. |
Why This Matters
This MOR-preferring selectivity profile directly supports procurement for projects investigating MOR-dependent signaling pathways where KOR and DOR off-target activities must be minimized, offering a distinct advantage over less selective opioid ligands.
- [1] BindingDB BDBM50066348 (ChEMBL CHEMBL3401554). Ki data for MOR (5.70 nM), KOR (28 nM), DOR (95 nM). Displacement assays using [3H]naloxone, [3H]diprenorphine, [3H]naltrindole in mouse receptors expressed in CHO cells. View Source
